molecular formula C8H11NO3 B2869898 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione CAS No. 1823586-53-3

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione

Cat. No.: B2869898
CAS No.: 1823586-53-3
M. Wt: 169.18
InChI Key: APYZBKDPOPKNFM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione is a piperidine-2,6-dione derivative characterized by a hydroxyl group at the 3-position and a prop-2-en-1-yl (allyl) substituent at the 1-position of the piperidine ring.

Properties

IUPAC Name

3-hydroxy-1-prop-2-enylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-5-9-7(11)4-3-6(10)8(9)12/h2,6,10H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZBKDPOPKNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

3-Phenylpiperidine-2,6-dione Derivatives

Compounds such as 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones (e.g., 3a–3g, 4a–4c) feature aromatic (phenyl) or alkyl substituents at the 1- and 3-positions. These derivatives exhibit isostructurality in crystal packing, with O–H⋯N hydrogen bonds stabilizing their conformations.

Immunomodulatory Imide Drugs (IMiDs)

  • Lenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione): A clinically approved IMiD with potent anti-cancer activity against multiple myeloma and mantle cell lymphoma.
  • Pomalidomide Derivatives : Modifications such as urea moieties at the meta-position of phenyl triazole structures (e.g., compounds 5a–5e) enhance anti-tumor activity (IC₅₀ < 200 µM) compared to controls lacking these groups (IC₅₀ > 200 µM). This highlights the critical role of substituent positioning and electronic effects .

Hydroxy-Substituted Analogs

  • 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Features a hydroxyl group at position 3 and a 4-methoxybenzyl group at position 1.
  • 4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]-piperidine-2,6-dione : Demonstrates how hydroxy-alkyl substituents affect analytical detection methods, suggesting that the hydroxyl group in the target compound may influence its physicochemical profiling .

Table 1: Comparative Analysis of Piperidine-2,6-dione Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Biological Activity Reference
3-Hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione -OH (3), allyl (1) C₈H₁₁NO₃ Inferred enhanced solubility via -OH; potential metabolic reactivity from allyl
Lenalidomide 4-Amino-isoindolone (3) C₁₃H₁₃N₃O₃ IC₅₀ < 1 µM (anti-myeloma); cereblon binding
3-Phenyl-1-(4-arylpiperazinyl) derivatives Phenyl (3), piperazinyl (1) Variable Isostructural crystals; moderate anti-cancer activity
3-(4-Nitro-isoindolinyl)piperidine-2,6-dione Nitro-isoindoline (3) C₁₃H₁₀N₂O₅ Solid form used in high-throughput synthesis
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione -OH (3), 4-methoxybenzyl (1) C₁₃H₁₅NO₄ Storage at 2–8°C; GHS hazard warnings

Biological Activity

3-Hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione, also known as a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activities, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a hydroxy group and an allyl group. This unique configuration is crucial for its biological activity, as the presence of functional groups can significantly influence interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of piperidine derivatives, including this compound.

In Vitro Studies

In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Candida albicans16

These results indicate that the compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Studies

One notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:

  • MCF-7 Cells : IC50 = 25 µM
  • A549 Cells : IC50 = 30 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cell death in malignant cells.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects against cancer cells.

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